molecular formula C16H12ClNO2 B2446245 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile CAS No. 866153-32-4

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B2446245
CAS No.: 866153-32-4
M. Wt: 285.73
InChI Key: FMOYOCBGWVTVIW-UHFFFAOYSA-N
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Description

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is a chemical compound with the molecular formula C16H12ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl group substituted with a chloro and methyl group, and a nitrile group attached to a propanone moiety .

Preparation Methods

The synthesis of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-chloro-2-methylphenol with 2-bromophenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. In the case of its herbicidal activity, it mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant . This compound may also interact with enzymes and receptors in biological systems, contributing to its antimicrobial and anthelmintic effects.

Comparison with Similar Compounds

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(4-chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-11-10-12(17)6-7-15(11)20-16-5-3-2-4-13(16)14(19)8-9-18/h2-7,10H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOYOCBGWVTVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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